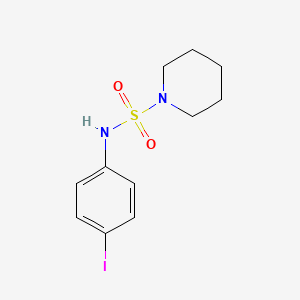

N-(4-iodophenyl)piperidine-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVVGGBTQYGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Iodophenyl Piperidine 1 Sulfonamide

Strategic Approaches to the Synthesis of N-(4-iodophenyl)piperidine-1-sulfonamide

The synthesis of the target molecule can be achieved through several strategic pathways, ranging from traditional two-component coupling reactions to more intricate modular approaches that allow for greater synthetic flexibility.

Classical Sulfonamide Formation via Sulfonyl Chloride and Amine Reactants

The most direct and widely employed method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.orgnih.gov For the synthesis of this compound, this involves the coupling of two key intermediates: piperidine-1-sulfonyl chloride and 4-iodoaniline (B139537).

The reaction proceeds via a nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic sulfur atom of piperidine-1-sulfonyl chloride. This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. researchgate.net The choice of an aprotic solvent is common to facilitate the reaction. rsc.org

The piperidine-1-sulfonyl chloride precursor is itself readily prepared by reacting piperidine (B6355638) with sulfuryl chloride, often in a suitable solvent like dichloromethane (B109758) at reduced temperatures.

Table 1: Representative Conditions for Classical Sulfonamide Synthesis

| Reactant A | Reactant B | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Piperidine-1-sulfonyl chloride | 4-Iodoaniline | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | High |

Modular Synthetic Pathways Incorporating Aryl Iodide Precursors

Modern synthetic chemistry offers more modular approaches that allow for the late-stage introduction of structural diversity. These methods are particularly valuable in medicinal chemistry for building libraries of related compounds. Instead of pre-forming the sulfonyl chloride, these pathways often construct the sulfonamide linkage through multi-component reactions.

One such strategy involves the copper-catalyzed coupling of (hetero)aryl iodides with sulfur-containing reagents and amines in a one-pot procedure. nih.gov This approach allows for the direct use of commercially abundant aryl iodides, like 1,4-diiodobenzene (B128391) or a protected 4-iodoaniline derivative, to build the sulfonamide scaffold.

Another innovative, transition-metal-free approach utilizes photocatalysis to couple aryl radicals (generated from precursors like aryl triflates), a sulfur dioxide surrogate (such as potassium metabisulfite, K₂S₂O₅), and an amine. rsc.org This three-component cascade reaction provides a modular and sustainable route to a wide range of arylsulfonamides under mild conditions. rsc.org

Table 2: Comparison of Modular Synthetic Strategies

| Method | Key Reagents | Catalyst | Advantages |

|---|---|---|---|

| Copper-Catalyzed C-S Coupling | Aryl iodide, S-source, Amine | Copper salt (e.g., CuI) | Utilizes readily available aryl iodides. nih.gov |

| Photocatalytic Three-Component Coupling | Aryl triflate, SO₂ surrogate, Amine | Organic photocatalyst or NaI | Transition-metal-free, mild conditions, broad amine scope. rsc.org |

| Decarboxylative Halosulfonylation | Aromatic carboxylic acid, SO₂Cl₂, Amine | Copper catalyst | Avoids pre-functionalized starting materials. princeton.edu |

Regioselective Functionalization of the Piperidine Core

To generate analogues with substituents on the piperidine ring, direct functionalization of the pre-formed this compound is challenging. A more effective strategy is to synthesize a substituted piperidine precursor first and then carry out the sulfonamide-forming reaction.

Recent advances in C-H activation and functionalization provide powerful tools for the site-selective modification of piperidine rings. researchgate.netresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce functional groups at specific positions. The regioselectivity (e.g., at the C2, C3, or C4 position) can be controlled by the choice of the N-protecting group on the piperidine and the specific rhodium catalyst employed. nih.gov

An N-Boc-protected piperidine, for example, can be functionalized at the C2 position. nih.gov Following the introduction of the desired substituent, the protecting group can be removed, and the resulting functionalized piperidine can be reacted with a suitable 4-iodophenylsulfonyl precursor to yield the target analogue.

Chemical Transformations and Derivatization Strategies of the this compound Scaffold

The this compound structure contains two key regions for chemical modification: the piperidine ring and the iodophenyl moiety. These allow for extensive derivatization to explore structure-activity relationships.

Modifications on the Piperidine Nitrogen

Direct chemical modification of the piperidine nitrogen within the final this compound scaffold is generally not a viable strategy. The N-S bond of the sulfonamide is highly stable and not amenable to transformations like N-alkylation without cleaving the sulfonamide itself.

Therefore, derivatization focused on this part of the molecule is achieved by employing modified piperidine precursors during the initial synthesis. A wide variety of commercially available or synthetically accessible substituted piperidines can be used in place of piperidine in the classical synthesis described in section 2.1.1. This allows for the introduction of alkyl, aryl, or other functional groups on the carbon atoms of the piperidine ring, systematically probing the steric and electronic requirements of this region.

Substituent Variations on the Iodophenyl Moiety

The iodophenyl group is the most versatile handle for derivatization of the this compound scaffold. The carbon-iodine bond is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents at the para-position of the phenyl ring.

Common transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, alkenyl, or (hetero)aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing substituted amino groups.

Cyanation: Reaction with cyanide sources to install a nitrile group.

These well-established and high-yielding reactions provide a powerful platform for late-stage functionalization, allowing for the systematic modification of the electronic and steric properties of the phenyl ring.

Table 3: Cross-Coupling Reactions on the Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Substituent |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ + Base | -R (Aryl, Alkyl) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ + CuI + Base | -C≡C-R |

| Heck | H₂C=CHR | Pd(OAc)₂ + Ligand + Base | -CH=CHR |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Ligand + Base | -NR₂ |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | -R (Aryl, Vinyl) |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | -CN |

Isosteric Replacements of the Sulfonamide Group

Isosteric replacement is a widely employed strategy in drug design to modulate a molecule's properties while retaining its core biological activity. In the context of this compound, the sulfonamide group is a key target for such modifications. A variety of functional groups can serve as bioisosteres for the sulfonamide moiety, each offering a unique profile of electronic and steric properties. nih.govnih.gov

One prominent class of sulfonamide isosteres is the sulfonimidamides. acs.orgsemanticscholar.org These compounds, which are aza-analogues of sulfonamides, introduce an additional nitrogen atom, providing another site for substitution and altering the hydrogen-bonding capabilities of the molecule. acs.orgresearchgate.net The synthesis of sulfonimidamides can be approached through various modern synthetic methodologies, offering a pathway to novel analogues of the parent compound. acs.org

Heterocyclic rings are also frequently utilized as non-classical bioisosteres for the sulfonamide group. nih.gov Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles can mimic the spatial arrangement and electronic properties of the sulfonamide linkage. nih.govnih.gov For instance, tetrazoles are well-established carboxylic acid mimics and can also serve as effective replacements for the acidic N-H functionality of a sulfonamide. uvic.ca The choice of a specific heterocycle allows for the modulation of acidity, lipophilicity, and metabolic stability. nih.govuvic.ca

The following table summarizes some potential isosteric replacements for the sulfonamide group in this compound, along with the rationale for their use.

| Isosteric Replacement | Rationale | Key Properties Modified |

| Sulfonimidamide | Introduction of an additional nitrogen atom for altered hydrogen bonding and substitution patterns. acs.orgsemanticscholar.orgresearchgate.net | Acidity/basicity, hydrogen bonding capabilities, potential for further derivatization. |

| 1,2,3-Triazole | Mimics the trans amide bond geometry and offers improved metabolic stability. nih.gov | Metabolic stability, polarity, hydrogen bonding. |

| Oxadiazole | Can replicate the planarity and dipole moment of an amide bond, with variations in electronic character. nih.gov | Electronic distribution, metabolic stability, polarity. |

| Tetrazole | Acts as a mimic for the acidic N-H proton of the sulfonamide, influencing binding interactions. uvic.ca | Acidity, anion binding properties, metabolic stability. |

These isosteric replacements offer a rich toolbox for medicinal chemists to systematically explore the structure-activity relationships of the this compound scaffold.

Formation of Hybrid Molecular Architectures Incorporating the Core

The this compound core structure is an excellent starting point for the synthesis of hybrid molecules, where it is covalently linked to other distinct chemical entities to create a single molecule with potentially synergistic or novel properties. The presence of the 4-iodophenyl group is particularly advantageous, as it serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. organic-chemistry.orgnih.govmdpi.com This allows for the introduction of a wide array of substituents, effectively creating a library of hybrid molecules. For example, a Suzuki-Miyaura coupling reaction could be employed to link various aryl or heteroaryl boronic acids to the 4-position of the phenyl ring, thereby generating biaryl structures. organic-chemistry.orgresearchgate.netresearchgate.net

The following table illustrates potential hybrid architectures that can be synthesized from this compound using palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactant Partner | Resulting Hybrid Structure | Potential Application Area |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Biaryl-piperidine-sulfonamides | Medicinal chemistry, materials science |

| Sonogashira | Terminal alkynes | Alkynyl-aryl-piperidine-sulfonamides | Medicinal chemistry, chemical biology probes |

| Buchwald-Hartwig | Amines, amides, heterocycles | N-Aryl-piperidine-sulfonamides with extended amine substituents | Medicinal chemistry |

| Heck | Alkenes | Alkenyl-aryl-piperidine-sulfonamides | Materials science, polymer chemistry |

Beyond derivatization at the iodophenyl moiety, hybrid molecules can also be constructed by modifying the piperidine ring or by incorporating the entire N-phenylpiperidine-1-sulfonamide scaffold into a larger molecular framework. For instance, hybrid molecules combining a piperazine-sulfonamide core with benzamide (B126) moieties have been synthesized as potential therapeutic agents. researchgate.net Similarly, linking the piperidine-sulfonamide scaffold to other pharmacophores is a common strategy in the development of new drugs. mdpi.commdpi.com The modular nature of these synthetic approaches allows for the creation of a diverse range of complex molecules with tailored properties.

Structure Activity Relationship Sar Analysis of N 4 Iodophenyl Piperidine 1 Sulfonamide Derivatives

Elucidation of Structural Determinants for Biological Activity

Role of the Iodophenyl Moiety in Target Recognition and Potency

The iodophenyl group plays a multifaceted role in the interaction of these derivatives with their biological targets. The nature and position of the halogen substituent on the phenyl ring are critical determinants of potency.

The iodine atom at the para-position is particularly significant. Its large atomic radius and ability to form halogen bonds—a type of non-covalent interaction—can facilitate strong binding to a target protein. In some contexts, halogen atoms orient the benzene (B151609) ring to affect affinity and selectivity. Research on halogenated and di-substituted benzenesulfonamides has shown that the halogen atom can be crucial for orienting the molecule within a binding site. nih.gov

Furthermore, the lipophilicity imparted by the iodine atom can enhance membrane permeability, a key factor in reaching intracellular targets. Studies on similar structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, have explored how modifying the halogen from chlorine to the more lipophilic bromine can impact biological activity. mdpi.com

Table 1: Impact of Phenyl Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R1 (para-position) | Relative Potency |

| 1a | H | 1 |

| 1b | F | 5 |

| 1c | Cl | 12 |

| 1d | Br | 15 |

| 1e | I | 20 |

| 1f | CH3 | 3 |

| 1g | OCH3 | 2 |

Note: This table is illustrative and based on general principles of halogen bonding and lipophilicity in SAR studies.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape of N-(4-iodophenyl)piperidine-1-sulfonamide derivatives is a key factor in their biological activity. The relative orientation of the iodophenyl ring and the piperidine (B6355638) ring, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), dictates how the molecule fits into its target's binding site.

Studies on conformationally restricted piperidine N-arylsulfonamides have demonstrated that limiting the molecule's flexibility can lead to improved biological activity and reduced off-target effects. nih.gov For instance, the introduction of substituents on the piperidine ring can lock it into a specific chair conformation, presenting the other moieties in an optimal orientation for binding.

Contribution of the Piperidine Ring to Binding Specificity and Efficacy

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional element into a molecule and for the synthetic tractability of its modification. nih.govresearchgate.netresearchgate.net In the context of this compound derivatives, the piperidine ring serves several important functions.

It acts as a central scaffold, correctly positioning the iodophenyl and sulfonamide groups for optimal interaction with the target. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming key interactions within a binding pocket.

Substitutions on the piperidine ring can be used to probe the topology of the binding site and to introduce additional interactions that enhance affinity and selectivity. For example, adding hydrophobic or polar groups at different positions on the piperidine ring can lead to compounds with significantly different biological profiles. The stereochemistry of these substitutions is also critical, as different stereoisomers can have vastly different activities.

The piperidine ring is a prevalent nitrogen-containing ring system in FDA-approved drugs, underscoring its importance as a privileged structure in drug design. nih.gov

Significance of the Sulfonamide Linkage in Ligand-Target Complementarity

The sulfonamide group is a key functional group in a wide range of therapeutic agents and is crucial for the biological activity of this class of compounds. researchgate.netresearchgate.netnih.govbohrium.com It is a versatile hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions.

In many instances, the sulfonamide moiety acts as a zinc-binding group, coordinating with a zinc ion in the active site of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. nih.govnih.gov The geometry and electronic properties of the sulfonamide group are well-suited for this type of interaction.

Rational Design Principles Derived from SAR

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved properties. By understanding which molecular features are critical for activity, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Optimization Strategies for Enhanced Potency and Selectivity

Based on the SAR analysis, several strategies can be employed to optimize the this compound scaffold:

Modification of the Phenyl Ring: The para-iodo substituent appears to be important for potency, likely due to its ability to form halogen bonds. Exploring other halogen substitutions (e.g., bromine, chlorine) or other groups capable of forming similar interactions could lead to improved affinity. Additionally, the introduction of other substituents on the phenyl ring could further enhance binding or improve selectivity.

Piperidine Ring Functionalization: The introduction of substituents on the piperidine ring is a powerful strategy for improving potency and selectivity. These substituents can be designed to form additional interactions with the target protein. The stereochemistry of these new centers must be carefully controlled, as different isomers may have different biological activities.

Bioisosteric Replacement: The sulfonamide linkage is critical for activity, but it can sometimes be associated with poor pharmacokinetic properties. Bioisosteric replacement, where the sulfonamide is replaced with another functional group that retains the key interactions but has improved drug-like properties, is a potential optimization strategy. However, any replacement must be done with caution, as even small changes to this linker can have a significant impact on activity. rsc.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating the piperidine ring into a bicyclic system, can pre-organize the molecule into its bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty of binding. nih.gov

Table 2: Proposed Modifications for Optimization

| Scaffold Position | Modification Strategy | Rationale |

| Iodophenyl Moiety | Vary halogen at para-position (Br, Cl) | Modulate halogen bond strength and lipophilicity |

| Introduce small substituents (e.g., methyl, methoxy) at other positions | Probe for additional binding pockets and improve selectivity | |

| Piperidine Ring | Introduce substituents at the 3- or 4-positions | Enhance binding affinity and selectivity through new interactions |

| Introduce chiral centers | Explore stereochemical effects on binding | |

| Sulfonamide Linkage | Bioisosteric replacement (e.g., with a reverse sulfonamide) | Improve pharmacokinetic properties while maintaining key interactions |

By systematically applying these design principles, it is possible to develop novel this compound derivatives with enhanced therapeutic potential.

Impact of Substituent Patterns on Activity Profiles

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Research on analogous compounds, particularly those with halogen substituents, has provided valuable insights into these relationships.

A study on a series of N-(halophenyl)piperidine-1-sulfonamide derivatives as potential bactericides demonstrated that the position of the halogen atom on the benzene ring dramatically affects antibacterial potency. nih.gov Specifically, compounds with a substituent at the meta-position (3-position) of the phenyl ring exhibited vastly superior antibacterial activity compared to those with substituents at the para- (4-position) or ortho- (2-position) positions. nih.gov For instance, the fluoro-substituted analogue N-(3-fluorophenyl)piperidine-1-sulfonamide showed significantly higher activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) than its 2-fluoro and 4-fluoro counterparts. nih.gov

This suggests that for this compound, moving the iodine atom to the meta-position could potentially enhance its biological activity. The electronic and steric properties of the substituent, as well as its position, play a critical role in the molecule's interaction with its biological target. While iodine is a larger and more lipophilic halogen compared to fluorine, the positional trend observed with fluorine provides a strong rationale for synthesizing and testing the 3-iodo and 2-iodo analogues of this compound to explore potential improvements in activity.

Furthermore, the introduction of other electron-withdrawing groups, such as a trifluoromethyl group (CF3), at the 2-position of the phenyl ring has been shown to yield potent activity, indicating that modifications beyond halogenation are also a viable strategy for enhancing the biological profile of this class of compounds. nih.gov

| Compound Analogue | Substituent | Position on Phenyl Ring | Observed Impact on Antibacterial Activity nih.gov |

|---|---|---|---|

| N-(2-fluorophenyl)piperidine-1-sulfonamide | Fluoro (-F) | ortho (2) | Moderate activity |

| N-(3-fluorophenyl)piperidine-1-sulfonamide | Fluoro (-F) | meta (3) | Superior activity |

| N-(4-fluorophenyl)piperidine-1-sulfonamide | Fluoro (-F) | para (4) | Moderate activity |

| N-(2-trifluoromethylphenyl)piperidine-1-sulfonamide | Trifluoromethyl (-CF3) | ortho (2) | Potent activity |

Bioisosteric Replacements and their Effect on SAR

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound derivatives, several bioisosteric replacements can be considered to probe the SAR.

One critical component of the this compound scaffold is the sulfonamide linkage (-SO2NH-). Studies have shown that this bond is essential for the antibacterial capacity of this class of molecules. When the sulfonamide bond was replaced with an amide bond, the resulting benzamide (B126) derivatives exhibited weak to moderate biological activities, confirming the crucial role of the sulfonamide group. nih.gov

Another key feature is the phenyl ring. Its replacement with a heterocyclic ring has been shown to dramatically decrease antibacterial activity. nih.gov This indicates that the benzene ring is crucial for the biological activity of these compounds, likely due to its specific steric and electronic contributions to the molecule's interaction with its target.

The iodine atom at the 4-position of the phenyl ring can also be a subject for bioisosteric replacement. While other halogens like fluorine, chlorine, and bromine represent classical bioisosteres, non-classical bioisosteres could also be explored. For instance, replacing the iodine with a trifluoromethyl group (-CF3) or a cyano group (-CN) could modulate the electronic properties and lipophilicity of the molecule, potentially leading to altered activity profiles.

| Original Group | Bioisosteric Replacement | Resulting Structure | Observed/Potential Effect on Activity |

|---|---|---|---|

| Sulfonamide (-SO2NH-) | Amide (-CONH-) | N-(4-iodophenyl)piperidine-1-carboxamide | Significantly reduced antibacterial activity. nih.gov |

| Phenyl Ring | Heterocyclic Ring (e.g., Pyridine) | N-(4-iodopyridin-x-yl)piperidine-1-sulfonamide | Dramatically decreased antibacterial activity. nih.gov |

| Iodine (-I) | Trifluoromethyl (-CF3) | N-(4-(trifluoromethyl)phenyl)piperidine-1-sulfonamide | Potentially potent activity, based on analogues. nih.gov |

| Iodine (-I) | Cyano (-CN) | N-(4-cyanophenyl)piperidine-1-sulfonamide | May alter electronic properties and target interactions. |

Following a comprehensive and targeted search for scientific literature, it has been determined that there are no publicly available research studies on the computational chemistry and molecular modeling of the specific compound This compound .

Detailed searches for molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations specific to this compound did not yield any relevant scholarly articles, datasets, or detailed research findings.

As a result, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline. The creation of content for the specified sections and subsections, including data on binding modes, interacting residues, binding affinities, predictive models, and physicochemical descriptors, would require access to primary research data that does not appear to exist in the public domain for this compound.

Therefore, this request cannot be fulfilled due to the absence of the necessary scientific information.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations

Investigation of Dynamic Ligand-Protein Interactions

The study of dynamic ligand-protein interactions is crucial for understanding the mechanism of action of potential drug candidates. Techniques such as molecular dynamics (MD) simulations can be employed to observe the movement and binding of a ligand within the active site of a protein over time. This provides a detailed picture of the binding stability, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding.

While the specific application of these methods to N-(4-iodophenyl)piperidine-1-sulfonamide is not detailed in publicly available literature, a general approach would involve:

System Setup: Building a simulation system that includes the protein target, the ligand (this compound), water molecules, and ions to mimic physiological conditions.

Simulation: Running the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the system to reach equilibrium and to observe relevant binding events.

Analysis: Analyzing the simulation trajectory to calculate metrics such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to pinpoint key interactions.

Such studies would yield valuable data on the binding affinity and residence time of this compound with its putative target.

Analysis of Conformational Flexibility and Stability

The conformational flexibility of a molecule plays a significant role in its ability to bind to a biological target. A molecule must adopt a specific conformation, often referred to as the bioactive conformation, to fit into the binding pocket of a protein. Computational methods can be used to explore the potential energy surface of a molecule and identify its stable, low-energy conformations.

For this compound, a conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This can be achieved through methods like systematic or stochastic conformational searches. The results would provide insights into the preferred three-dimensional structures of the molecule in different environments (e.g., in vacuum, in a solvent). Understanding the conformational preferences and the energy barriers between different conformations is essential for predicting its binding capabilities and designing more potent analogs.

Advanced Computational Methods

Advanced computational methods offer further avenues to explore the therapeutic potential of this compound. These techniques can be used for large-scale screening of compound libraries and for detailed analysis of the electronic properties of the molecule.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening.

A hypothetical pharmacophore model for a target of this compound might include features such as:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide nitrogen).

A hydrophobic/aromatic feature (from the iodophenyl ring).

An additional hydrophobic feature (from the piperidine (B6355638) ring).

This model could then be used to screen virtual libraries to identify novel compounds with potentially similar or improved activity.

Density Functional Theory (DFT) Calculations (e.g., HUMO, LUMO, MEP Analysis)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's reactivity and physicochemical properties. Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Red-colored regions indicate a negative potential (electron-rich), while blue-colored regions indicate a positive potential (electron-poor). This information is critical for understanding and predicting how the molecule will interact with other molecules, including its biological target.

For this compound, DFT calculations would reveal the distribution of electron density, the locations of the HOMO and LUMO, and the electrostatic potential across the molecule. This would provide a deeper understanding of its chemical behavior and its potential interaction patterns.

Below is a hypothetical data table summarizing the kind of results that would be obtained from DFT calculations for this compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

Advanced Research Perspectives and Future Directions for N 4 Iodophenyl Piperidine 1 Sulfonamide

Exploration of Multi-Target Directed Ligands Based on the N-(4-iodophenyl)piperidine-1-sulfonamide Scaffold

The this compound scaffold presents a promising foundation for the development of multi-target directed ligands (MTDLs), a contemporary approach in drug discovery for complex diseases such as neurodegenerative disorders and cancer. The inherent structural features of this scaffold offer multiple points for chemical modification, enabling the tuning of its pharmacological profile to interact with several biological targets simultaneously.

The piperidine (B6355638) ring is a common structural element in a multitude of bioactive compounds, known to interact with a variety of receptors and enzymes in the central nervous system. mdpi.com The sulfonamide group, a versatile and privileged structural motif in medicinal chemistry, is known for its ability to act as a hinge binder in enzyme active sites and to participate in hydrogen bonding interactions. sci-hub.senih.gov Furthermore, the 4-iodophenyl group can be exploited for halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

Future research could focus on designing and synthesizing derivatives of this compound that incorporate additional pharmacophoric features. For instance, by modifying the piperidine ring or the phenyl ring, it may be possible to introduce functionalities that target enzymes like cholinesterases or monoamine oxidases, which are relevant in neurodegenerative diseases.

Table 1: Potential Multi-Targeting Strategies for the this compound Scaffold

| Structural Modification | Potential Additional Target | Therapeutic Area |

| Addition of a benzyl (B1604629) group to the piperidine nitrogen | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Introduction of a propargylamine (B41283) moiety | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |

| Substitution on the phenyl ring with a carboxylic acid | Histone Deacetylase (HDAC) | Cancer |

Development of this compound as Chemical Probes for Biological Systems

The presence of an iodine atom on the phenyl ring makes this compound an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the iodine atom can serve multiple purposes in this context. nih.gov

Firstly, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create a radiolabeled probe for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov Such probes could be invaluable for visualizing and quantifying the distribution of a specific biological target in living organisms, aiding in disease diagnosis and in the development of new drugs.

Secondly, the iodine atom provides a handle for further chemical modifications, such as the attachment of fluorescent dyes or biotin (B1667282) tags. These tagged molecules can be used in a variety of in vitro assays, including fluorescence microscopy and western blotting, to study the localization and interactions of the target protein within cells.

Future research in this area would involve the synthesis of these modified versions of this compound and their evaluation in relevant biological systems to validate their utility as chemical probes.

Strategies for Enhancing Molecular Selectivity and Potency through Rational Design

Rational drug design, often guided by computational modeling, can be employed to enhance the selectivity and potency of this compound for a specific biological target. Assuming a target is identified, computational techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound and highlight key interactions with the target protein.

This information can then be used to guide the synthesis of new analogs with improved binding affinity and selectivity. For example, if docking studies reveal a nearby hydrophobic pocket in the active site, the phenyl ring could be substituted with larger, more lipophilic groups to fill this pocket and increase potency. Similarly, if a specific hydrogen bond is identified as being crucial for binding, the sulfonamide group could be modified to optimize this interaction.

A systematic structure-activity relationship (SAR) study would be essential in this process. By synthesizing and testing a series of related compounds, researchers can build a comprehensive understanding of how different structural modifications affect the biological activity of the molecule.

Table 2: Example of a Hypothetical SAR Study for Potency Enhancement

| Compound | R-group on Phenyl Ring | IC₅₀ (nM) |

| This compound | -I | 500 |

| Analog 1 | -Br | 750 |

| Analog 2 | -Cl | 1200 |

| Analog 3 | -CF₃ | 250 |

| Analog 4 | -OCH₃ | 900 |

This table represents hypothetical data to illustrate the concept of a structure-activity relationship study.

Integration of this compound Research with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The exploration of the chemical space around the this compound scaffold could be significantly accelerated by integrating high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid testing of large libraries of compounds against a biological target, quickly identifying initial "hits" for further development.

AI and machine learning algorithms can then be used to analyze the vast datasets generated by HTS. These models can identify subtle patterns in the data and predict the biological activity of new, untested compounds. This predictive capability can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, AI can be used in de novo drug design, where algorithms generate novel molecular structures with desired properties. By providing the this compound scaffold as a starting point, these algorithms could design new libraries of virtual compounds with a high probability of being active against the target of interest. These virtual libraries can then be synthesized and tested, creating a powerful iterative cycle of design, synthesis, and testing that can rapidly lead to the discovery of new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.